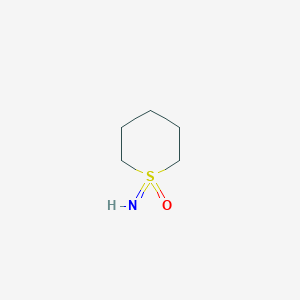

1-imino-1-lambda6-thian-1-one

Description

Overview of Hypervalent Sulfur Compounds

Hypervalent molecules are a class of compounds where a main group element seemingly possesses more than eight electrons in its outer shell. wikipedia.org This concept, while debated from a theoretical standpoint, provides a useful framework for understanding the structure and reactivity of many compounds. mdpi.com

Jeremy I. Musher first formally defined hypervalent molecules in 1969 as species containing central atoms from groups 15-18 in any valence state other than their lowest. wikipedia.orgwikidoc.org For sulfur (a group 16 element), this would be any valence state higher than two. rsc.org The nomenclature for these compounds can be complex, but systematic methods have been developed to provide clarity. The lambda (λ) convention is one such system, used to indicate a nonstandard bonding number of a neutral skeletal atom in a parent hydride. qmul.ac.uk For instance, a sulfur atom with six bonds is denoted as λ⁶-sulfane. qmul.ac.uk

To further classify hypervalent compounds, the N-X-L notation was introduced in the 1980s. wikipedia.orgwikidoc.orgrsc.org This system provides a concise description of the bonding around the central atom:

N represents the number of valence electrons formally assigned to the central atom.

X is the chemical symbol of the central atom.

L is the number of ligands bonded to the central atom. wikipedia.orgwikidoc.org

For example, sulfur hexafluoride (SF₆) is designated as 12-S-6, indicating 12 valence electrons around the sulfur atom, which is bonded to six fluorine ligands. wikipedia.orgwikidoc.org

Hypervalent sulfur compounds can be broadly categorized based on the coordination number and the nature of the ligands attached to the sulfur atom. Pentacoordinate sulfur compounds are known as σ-sulfuranes (10-S-4), while hexacoordinate compounds are called persulfuranes (12-S-6). britannica.combritannica.com Further classifications arise from the oxidation of these species, leading to compounds like sulfurane S-oxides (10-S-5). britannica.combritannica.com

The Significance of the λ6-Sulfur Oxidation State in Organic Chemistry

The hexavalent (λ⁶) oxidation state of sulfur is of considerable importance in organic chemistry. fiveable.me Sulfur in this state, often designated as S(VI), is found in a variety of functional groups, including sulfones and their derivatives. rsc.org The ability of sulfur to exist in a wide range of oxidation states, from -2 to +6, contributes significantly to its versatility in organic reactions. fiveable.mersc.org Compounds containing sulfur in a +6 oxidation state are involved in numerous synthetic transformations and are integral components of many pharmaceuticals and materials. rsc.orgdntb.gov.ua The high oxidation state influences the electronic properties of the molecule, often enhancing reactivity and enabling unique chemical transformations. rsc.orgnumberanalytics.com

Contextualizing 1-imino-1-lambda6-thian-1-one within Cyclic λ6-Sulfurane Chemistry

The compound this compound fits within the specialized area of cyclic λ⁶-sulfurane chemistry. Its structure features a six-membered ring containing a hexavalent sulfur atom double-bonded to both an oxygen atom and an imino group.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 35188-35-3 |

| Molecular Formula | C₅H₁₁NOS |

| Molecular Weight | 133.21 g/mol |

| SMILES | N=S1(=O)CCCCC1 |

Data sourced from AA Blocks aablocks.com

The chemistry of this compound is related to other cyclic sulfur(VI) compounds, such as cyclic sulfur imines and oxosulfuranes. capes.gov.brpsu.edu Cyclic imines, in general, are important intermediates in organic synthesis. nih.govrsc.org The introduction of a sulfur atom, particularly in a high oxidation state, into a cyclic imine framework can lead to novel reactivity. tandfonline.com Oxosulfuranes, which contain a sulfur-oxygen double bond, are another relevant class of compounds. psu.edu The study of these related structures provides a broader context for understanding the properties and potential applications of this compound. For instance, the chemistry of cyclic sulfates and sulfamidates, which are also sulfur(VI) compounds, is explored for their utility as alkylating agents in medicinal chemistry. enamine.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iminothiane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c6-8(7)4-2-1-3-5-8/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBWDNFGDBQBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=N)(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35188-35-3 | |

| Record name | 1-imino-1lambda6-thian-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Imino 1 λ6 Thian 1 One and Analogous Cyclic Sulfur Vi Imines

Strategies for the Construction of Cyclic Thiane (B73995) Derivatives

The construction of the thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a foundational step. Various synthetic methods have been developed for thiaheterocycles, which can be adapted for thianes. beilstein-journals.org Key strategies often involve either intramolecular or intermolecular nucleophilic thioetherifications. beilstein-journals.orgnih.gov

One of the most traditional and enduring methods is the cyclic thioetherification involving the reaction of 1,5-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide. nih.gov This double nucleophilic displacement reaction effectively closes the ring to form the thiane backbone. A similar and related strategy is the intramolecular substitution of 5-mercaptoalkyl halides or their corresponding sulfonates. beilstein-journals.org

More complex thiane derivatives, including spirocyclic systems, can also be synthesized. For instance, a dimesylate derivative can be reacted with sodium sulfide (Na₂S) to afford a spirothietane, a strategy that can be extrapolated to larger ring systems like thianes. beilstein-journals.orgnih.gov Additionally, photochemical reactions, such as [2 + 2] cycloadditions, represent another avenue for constructing sulfur-containing rings, although these are more commonly applied to smaller rings like thietanes. nih.gov The choice of method depends on the desired substitution pattern and the availability of starting materials.

Methodologies for Imino-Group Introduction at the λ6-Sulfur Center

Once the cyclic sulfide is formed, the next critical step is the introduction of the imino group (=NH or =NR) at the sulfur atom. This transformation, known as imidation or imination, converts the sulfide into a sulfimide. Sulfimides are the nitrogen analogues of sulfoxides and serve as key precursors to λ6-sulfur(VI) imines (sulfoximines) through subsequent oxidation. nih.govacs.org

The direct imidation of sulfides is a powerful strategy for creating the S=N bond. This process typically involves the reaction of a sulfide with a nitrene precursor, which delivers the nitrogen atom to the sulfur center. nih.govacs.org

Achieving stereocontrol at the newly formed stereogenic sulfur center is a significant challenge in modern synthetic chemistry. Enantioselective imidation techniques have been developed to produce chiral sulfimides with high levels of stereoselectivity. These methods can be broadly categorized into metal-catalyzed and organocatalytic approaches.

Transition-metal catalysis is a dominant strategy for the enantioselective synthesis of sulfimides. nih.govacs.org Catalysts based on earth-abundant metals like iron (Fe) and precious metals like rhodium (Rh) have proven particularly effective. nih.gov These reactions typically employ nitrene precursors such as iminoiodinanes or sulfonyl azides. nih.govnih.gov

Iron-based catalysts, often paired with chiral N,N'-dioxide ligands, can effectively catalyze the enantioselective imidation of a wide range of sulfides, including both dialkyl and alkyl aryl variants. nih.govacs.org These systems can generate chiral sulfimides in good to excellent yields and with high enantiomeric ratios. nih.gov Mechanistic studies suggest the involvement of a high-spin iron nitrenoid species as the key intermediate responsible for the nitrogen transfer. nih.govacs.org The stereoselectivity arises from steric interactions within the chiral environment created by the ligand. nih.gov

Enzyme-catalyzed reactions have also emerged as a "green" alternative. Engineered variants of cytochrome P450 have been shown to catalyze the intermolecular insertion of nitrogen into thioethers to form sulfimides with high selectivity. princeton.edunih.gov These biocatalytic systems operate under mild, aqueous conditions and their selectivity can be fine-tuned through genetic modifications (directed evolution). acs.org

Below is a table summarizing representative metal-catalyzed enantioselective imidation reactions.

| Catalyst System | Nitrene Precursor | Substrate Scope | Yield (%) | Enantiomeric Ratio (e.r.) |

| Chiral Iron(II)/N,N'-dioxide | Iminoiodinanes | Dialkyl & Alkyl Aryl Sulfides | Up to 99% | Up to 98:2 |

| Engineered Cytochrome P450 | Tosyl Azide | Aryl Sulfides | - | High |

Organocatalysis provides a metal-free alternative for sulfur center modifications. While the direct enantioselective imidation of sulfides using organocatalysts is an emerging field, related oxidations are well-established. For instance, 2,2,2-trifluoroacetophenone has been used as an efficient organocatalyst for the selective oxidation of sulfides to sulfoxides or sulfones using hydrogen peroxide. organic-chemistry.org The principles of activating the oxidant in these systems could be extended to nitrogen sources for imidation.

Systems utilizing chiral phosphoric acids or chiral flavinium salts have shown promise in the enantioselective oxidation of sulfides, achieving good to high enantioselectivities. researchgate.net Imide-catalyzed systems have also been developed for the oxidation of sulfides to sulfoxides and sulfones, where an N-chloroimide is proposed as the active oxidizing agent. nih.gov These approaches highlight the potential for developing purely organic catalytic systems for direct enantioselective imidation.

Sulfimides are versatile intermediates that can undergo further transformations. Their reactions are crucial for accessing more complex sulfur(VI) compounds.

A notable transformation of sulfimides is their conversion into fluoro-λ6-sulfanenitriles. This can be achieved by reacting S,S-diarylsulfimides with an electrophilic fluorinating agent such as Selectfluor™. researchgate.net This reaction proceeds through an S,S-diaryl-N-fluorosulfimide intermediate, which then undergoes a 1,2-migration of the fluorine atom from the nitrogen to the sulfur center. researchgate.net This method has enabled the synthesis of various diaryl(fluoro)-λ6-sulfanenitriles and even heterocyclic analogues. researchgate.net These fluoro-λ6-sulfanenitriles are themselves useful reagents for preparing other derivatives, such as N-monosubstituted S,S-diarylsulfodiimides, by reaction with primary amines. researchgate.net

Reactions of Sulfimides and Related Precursors

Formation of the Oxo-Group (S=O) in Cyclic Sulfur(VI) Imines

The introduction of the oxo-group (S=O) is a critical step in the synthesis of cyclic sulfur(VI) imines. This transformation elevates the oxidation state of the sulfur atom to +6, a key feature of the λ6-sulfurane core. researchgate.net The stability and reactivity of the final compound are significantly influenced by the presence of this functionality.

Oxidative Transformations of Sulfur-Containing Precursors

The most common strategy for forming the S=O bond in these heterocycles involves the oxidation of a suitable sulfur-containing precursor. This process typically starts with a lower-valent sulfur species, such as a thioether or a sulfoxide (B87167), which is then subjected to an oxidative agent. The choice of oxidant and reaction conditions is crucial to achieve the desired oxidation state without promoting unwanted side reactions.

In the broader context of sulfur chemistry, the oxidation of sulfur can proceed through several states, from sulfide (-2) to sulfate (B86663) (+6). For the synthesis of sulfur(VI) imines, precursors are often at the S(IV) oxidation state, such as in sulfilimines, which already contain the S=N bond. The subsequent oxidation forms the S=O bond to yield the final S(VI) compound. Cysteine, a fundamental sulfur-containing amino acid, is metabolized in biological systems through a series of oxidative steps, illustrating the natural precedent for sulfur oxidation pathways. nih.gov These natural processes often involve enzymatic catalysis to control the oxidation state and stereochemistry, providing inspiration for synthetic chemists. nih.gov

Key considerations for these oxidative transformations include:

Chemoselectivity: The oxidant must selectively target the sulfur atom without affecting other functional groups in the molecule.

Control of Oxidation State: The reaction must be controlled to prevent over-oxidation to species like sulfones if the desired product is a sulfoximine-type structure.

Precursor Accessibility: The synthesis begins with readily available sulfur-containing cyclic compounds that can be functionalized before the oxidation step.

Stereoselective Synthesis of Chiral Cyclic Imino-λ6-Sulfuranes

The creation of chiral cyclic imino-λ6-sulfuranes is a significant challenge due to the need to control stereochemistry at the sulfur atom and potentially at adjacent carbon atoms. nih.gov These chiral structures are highly valuable in asymmetric synthesis, where they can act as chiral auxiliaries or ligands. nih.govchemrxiv.org

Diastereoselective Transformations

Diastereoselective methods are employed when one or more chiral centers already exist in the precursor molecule. These existing stereocenters can direct the stereochemical outcome of subsequent reactions. For instance, the Strecker reaction, which involves the addition of cyanide to an imine, can be rendered diastereoselective by using a chiral amine to form the initial imine. nih.gov Although applied to the synthesis of cyclic quaternary α-amino acids, the principles are transferable to the synthesis of sulfur-containing heterocycles where an imine is an intermediate. nih.gov

In the synthesis of axially chiral biaryl sulfilimines, diastereoselectivity has been achieved with excellent control (>20:1 dr) through copper/chiral cobalt anion-catalyzed sulfur-arylation. chemrxiv.org This approach simultaneously establishes both axial chirality and a sulfur-centered stereocenter in a single step.

Enantiospecific Transformations

Enantiospecific transformations involve the conversion of an enantiomerically pure starting material into an enantiomerically pure product, where the stereochemistry of the starting material dictates the stereochemistry of the product. In the context of cyclic sulfur imines, this could involve the use of a chiral sulfur-containing precursor. For example, the Andersen method, a classic approach for synthesizing chiral sulfoxides, relies on the diastereoselective synthesis of menthyl p-toluenesulfinate, followed by reaction with a Grignard reagent. nih.gov A similar strategy could be adapted for cyclic systems, where a chiral auxiliary directs the formation of a specific sulfur stereocenter. The use of imine reductases (IREDs) has also been shown to be effective for the enantioselective reduction of sulfur-containing cyclic imines, yielding chiral products with high enantiomeric excess (up to 99% ee). nih.gov

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful tool for converting a racemic mixture entirely into a single, desired enantiomer of the product. princeton.edu This process combines a rapid racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other. princeton.edu For DKR to be efficient, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

DKR has been successfully applied in various contexts, including the synthesis of chiral N-heterocycles through enzyme-triggered cascades. mmu.ac.uk Organocatalysis, particularly with chiral bifunctional (thio)urea and squaramide catalysts, has also proven effective in promoting DKR processes for the construction of chiral compounds. semanticscholar.orgnih.gov These strategies could be adapted for the synthesis of chiral cyclic imino-λ6-sulfuranes by designing a system where a racemic sulfur-containing precursor undergoes resolution catalyzed by a chiral catalyst or enzyme.

| Strategy | Description | Key Requirement | Potential Application |

| Diastereoselective Transformation | An existing stereocenter in the precursor directs the formation of a new stereocenter. | A chiral starting material or auxiliary. | Synthesis of multi-chiral cyclic sulfur imines. |

| Enantiospecific Transformation | The stereochemistry of an enantiopure starting material determines the product's stereochemistry. | Enantiomerically pure precursors. | Preservation of chirality from a chiral pool source. |

| Dynamic Kinetic Resolution (DKR) | A racemic starting material is converted into a single enantiomeric product via concurrent racemization and kinetic resolution. | Racemization of the substrate must be faster than or equal to the kinetic resolution. | Asymmetric synthesis from racemic sulfur precursors. |

Catalytic Approaches in λ6-Sulfurane Synthesis

Catalysis is fundamental to the efficient and selective synthesis of complex molecules, including λ6-sulfuranes. Both metal-based and organocatalytic systems have been developed to facilitate these transformations, often enabling reactions that would otherwise be difficult or unselective. mdpi.com

Recent advancements have demonstrated the use of dual catalytic systems for constructing complex sulfur-containing molecules. For example, a copper/chiral cobalt anion complex has been used for the enantio- and diastereoselective synthesis of biaryl sulfilimines. chemrxiv.org This highlights the potential of cooperative catalysis to control multiple stereochemical elements simultaneously.

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Naturally occurring and cost-effective catalysts like quinine have been used to achieve high enantioselectivity in the formation of S(IV)-stereogenic sulfinimidate esters through an asymmetric formal reductive transformation of S(VI)-sulfonimidoyl chlorides. researchgate.net The catalyst in such systems can play multiple roles, including facilitating the reduction of the S(VI) substrate and controlling the stereoselective formation of new bonds. researchgate.net The development of green catalytic approaches, which may utilize environmentally benign solvents or solvent-free conditions, is also an area of growing interest in the synthesis of sulfur-containing heterocycles. mdpi.com

| Catalyst Type | Example System | Transformation | Advantages |

| Metal Catalysis | Copper/Chiral Cobalt Anion Complex | Asymmetric Sulfur-Arylation | High yields and excellent stereoselectivities (up to 98% ee, >20:1 dr). chemrxiv.org |

| Organocatalysis | Quinine | Asymmetric S-O Bond Formation | Metal-free, high enantioselectivity, uses cost-effective natural catalysts. researchgate.net |

| Biocatalysis | Imine Reductases (IREDs) | Enantioselective Imine Reduction | High conversion and excellent enantioselectivity (up to 99% ee), mild reaction conditions. nih.gov |

Transition-Metal Catalysis

Transition-metal catalysis has emerged as a powerful tool for the construction of carbon-sulfur and nitrogen-sulfur bonds, offering efficient and selective routes to complex organosulfur compounds. rsc.org Rhodium and copper catalysts, in particular, have been instrumental in the synthesis of sulfilimines and related sulfur(VI) imines. acs.orgnih.gov

Rhodium-Catalyzed Reactions:

Rhodium catalysts have proven effective in the imination of sulfilimines to yield sulfondiimines, which are diaza-analogues of sulfones. acs.org A notable strategy involves the rhodium-catalyzed imination of electron-rich sulfilimines, which can be synthesized from Grignard reagents and a sulfinylamine reagent. This approach avoids the use of hazardous reagents like O-mesitylenesulfonyl hydroxylamine. acs.org Optimal conditions for this transformation have been identified as using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2.5 mol % of a rhodium catalyst, Rh2(esp)2, at 40 °C. acs.org

Furthermore, rhodium(III)-catalyzed C-H activation and annulation of sulfilimines with alkynes provides a pathway to isoquinolone derivatives, demonstrating the versatility of sulfilimines as directing groups in transition-metal catalysis. rsc.org

Copper-Catalyzed Reactions:

Copper-catalyzed reactions offer a complementary approach to the synthesis of sulfilimines. A significant development is the copper-mediated C(sp²)–H sulfanylation of benzylamines. researchgate.net This method utilizes a transient directing group to facilitate the formation of cyclic sulfilimines and sulfoximines. researchgate.net Another key strategy is the copper-catalyzed Chan-Lam-type coupling of sulfenamides with arylboronic acids. This reaction chemoselectively forms the S-aryl bond, yielding diaryl or alkyl aryl sulfilimines under mild conditions. nih.gov Computational studies suggest that the selectivity arises from the bidentate coordination of the sulfenamide to the copper center through both sulfur and oxygen atoms, which favors the S-arylation pathway. nih.gov

| Catalyst | Reactants | Product Type | Key Features |

| Rhodium (Rh2(esp)2) | Sulfilimine, Imine Source | Sulfondiimine | Avoids hazardous reagents, modular assembly. acs.org |

| Rhodium(III) | Sulfilimine, Alkyne | Isoquinolone | C-H activation and annulation. rsc.org |

| Copper(II) trifluoroacetate | Sulfenamide, Arylboronic acid | Sulfilimine | Mild conditions, high chemoselectivity for S-arylation. nih.gov |

| Copper | Benzylamine, Sulfenamide | Cyclic Sulfilimine | Transient directing group strategy. researchgate.net |

Multi-component Reactions and One-Pot Protocols

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govchemistryforsustainability.org One-pot protocols, which involve sequential reactions in a single vessel without the isolation of intermediates, also contribute to streamlining synthetic processes. youtube.com

The synthesis of sulfur- and nitrogen-containing heterocycles has benefited from these strategies. For instance, a one-pot synthesis of 5-hydroxyalkylated thiadiazine thiones has been developed. nih.gov This reaction involves the dropwise addition of carbon disulfide to an aqueous solution of a primary amine in a basic medium, followed by the addition of formaldehyde and subsequent reaction with a primary hydroxylamine or propylamine. nih.gov

While specific MCRs for 1-imino-1-λ6-thian-1-one are not extensively documented, the principles can be applied to the synthesis of its precursors or analogous structures. Imines are versatile building blocks in MCRs, capable of acting as electrophiles or nucleophiles, as well as participating in cycloaddition reactions. nih.gov For example, the Mannich reaction, a classic three-component reaction, involves an aldehyde, an amine, and a carbonyl compound to form β-amino carbonyl compounds, which can be precursors to more complex heterocycles. nih.gov

The development of novel MCRs for sulfur-containing heterocycles is an active area of research, with elemental sulfur being an attractive, benign resource for sulfur-insertion reactions. chemistryforsustainability.org

Development of Recoverable Catalysts

The development of recoverable and reusable catalysts is a cornerstone of green and sustainable chemistry. mdpi.com Magnetic nanoparticles (MNPs) have emerged as highly effective supports for catalysts due to their high surface area and the ease with which they can be separated from the reaction mixture using an external magnetic field. jmchemsci.comresearchgate.netmdpi.com

In the context of organosulfur chemistry, MNP-supported catalysts have been successfully employed in the oxidation of sulfides to sulfoxides, an important transformation for the synthesis of various biologically active molecules. jmchemsci.comresearchgate.net These catalysts are often composed of a magnetic core, such as Fe3O4, coated with a stabilizing layer (e.g., silica) onto which the active catalytic species is immobilized. mdpi.com

For instance, magnetic nanoparticles functionalized with acidic groups have been shown to be highly active and efficient for the oxidation of a range of aromatic and aliphatic sulfides to their corresponding sulfoxides. jmchemsci.com These reactions can often be performed under solvent-free conditions, further enhancing their environmental credentials. The magnetic nanocatalyst can be readily recovered with a magnet and reused for multiple reaction cycles without a significant loss of activity. jmchemsci.com

While the direct application of these specific recoverable catalysts to the synthesis of 1-imino-1-λ6-thian-1-one has not been detailed, the principle of immobilizing transition-metal catalysts, such as copper or rhodium complexes, on magnetic nanoparticles presents a promising avenue for developing sustainable synthetic routes to cyclic sulfur(VI) imines.

| Catalyst Support | Catalytic Application | Recovery Method | Advantages |

| Magnetic Nanoparticles (MNPs) | Oxidation of sulfides to sulfoxides | External magnet | Easy separation, reusability, potential for solvent-free conditions. jmchemsci.comresearchgate.net |

| Silica-coated MNPs | Epoxidation of olefins | External magnet | Enhanced stability and catalytic performance. mdpi.com |

General Organosulfur Compound Synthesis Relevant to Thiane Systems

The synthesis of 1-imino-1-λ6-thian-1-one is rooted in the broader field of organosulfur chemistry, particularly concerning the synthesis and functionalization of the thiane ring system. wikipedia.org Thiane, a saturated six-membered heterocycle containing one sulfur atom, is the foundational structure of the target compound. It can be prepared by reacting 1,5-dibromopentane with sodium sulfide. wikipedia.org

The construction of more complex thiane derivatives and other sulfur-containing heterocycles often involves the strategic formation of carbon-sulfur bonds. alchempro.comrsc.org A variety of methods have been developed for this purpose, including sulfa-Michael addition reactions and reactions involving aryne intermediates. rsc.orgthieme-connect.de

Recent advancements in organosulfur synthesis include the development of novel methods for preparing o-bromobenzenethiol equivalents, which are key building blocks for various sulfur-containing compounds. alchempro.com This has been achieved through the bromothiolation of aryne intermediates with a hydrogen sulfide equivalent. alchempro.com

The synthesis of thiazinanes, which are six-membered rings containing both sulfur and nitrogen, also provides relevant insights. For example, 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines can be synthesized from ferrocenyl chalcones and N-phenylthiourea under ultrasound irradiation. nih.gov This reaction proceeds through the formation of a thiourea (B124793) derivative followed by acid-catalyzed cyclization. nih.gov

The stereoselective synthesis of organosulfur compounds is another important aspect, with methods like the sulfa-Michael triggered tandem reaction being developed to create complex structures with controlled stereochemistry. rsc.org These general strategies for forming and functionalizing sulfur-containing rings provide the fundamental chemical principles upon which the synthesis of specialized targets like 1-imino-1-λ6-thian-1-one can be built.

Advanced Spectroscopic and Structural Elucidation of 1 Imino 1 λ6 Thian 1 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-imino-1-λ6-thian-1-one and its derivatives. researchgate.netscholaris.ca Analysis of various nuclei, including ¹H, ¹³C, and ³³S, furnishes a comprehensive picture of the molecular structure and dynamics. scholaris.ca

Proton (¹H) NMR spectroscopy is instrumental in determining the structural connectivity and stereochemistry of cyclic sulfoximines. The chemical shifts of the protons on the thiane (B73995) ring are particularly informative. Protons on carbons adjacent to the sulfoximine (B86345) group (α-protons) are deshielded and typically appear in the range of 3.0–4.0 ppm. The exact chemical shift and multiplicity are dependent on their axial or equatorial position and the nature of the substituent on the imino nitrogen.

In studies involving the synthesis of substituted cyclic sulfoximines, ¹H NMR is routinely used to determine the yield and diastereomeric ratio of the products. chinesechemsoc.orgjyu.fisci-hub.se For instance, the formation of α-functionalized 6-membered ring sulfoximines can result in a mixture of diastereomers, which are distinguishable and quantifiable by ¹H NMR spectroscopy. whiterose.ac.uk The coupling constants between adjacent protons help to elucidate the conformation of the six-membered ring.

| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| α-CH₂ (protons on carbon next to S) | 3.0 - 4.0 | Highly dependent on substitution and stereochemistry (axial vs. equatorial). |

| β-CH₂ | 1.8 - 2.5 | Less deshielded than α-protons. |

| γ-CH₂ | 1.5 - 2.2 | Least deshielded protons on the ring. |

| N-H | Variable | Position is dependent on solvent, concentration, and temperature. Often appears as a broad singlet. |

The carbon atoms alpha to the sulfur atom (C-2 and C-6) are significantly deshielded due to the electron-withdrawing nature of the sulfoximine group and typically resonate in the range of 50–65 ppm. The other carbons of the thiane ring appear at higher fields. The precise chemical shifts can aid in distinguishing between different isomers and conformations. oregonstate.eduresearchgate.net

| Carbon Position | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 (α to S) | 50 - 65 |

| C-3, C-5 (β to S) | 20 - 30 |

| C-4 (γ to S) | 20 - 25 |

Sulfur-33 (³³S) NMR spectroscopy, despite its challenges due to low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus (spin I = 3/2), offers direct insight into the chemical environment of the sulfur atom. huji.ac.il The chemical shift of the sulfur nucleus is highly sensitive to its oxidation state and coordination geometry. For sulfoximines, the sulfur atom is in a +VI oxidation state, and its ³³S chemical shift appears in a characteristic region, distinct from other sulfur species like sulfides, sulfoxides, or sulfones. huji.ac.il The signals are often broad, with the linewidth increasing with the asymmetry of the sulfur's electronic environment. huji.ac.il This technique is particularly valuable for confirming the formation of the sulfoximine functionality and for studying the electronic effects of different substituents on the sulfur center.

| Sulfur Functional Group | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| Sulfides (R-S-R) | +200 to -100 |

| Sulfoxides (R-S(O)-R) | +50 to -150 |

| Sulfones (R-S(O)₂-R) | +330 to +380 |

| Sulfoximines (R-S(O)(NR')-R) | +330 to +360 |

| Sulfates (RO-SO₃⁻) | ~0 (Reference) |

NMR techniques, particularly Pulsed-Field Gradient (PFG) NMR, are powerful tools for investigating the role of sulfoximine-containing compounds in electrolyte solutions, which is relevant for applications like lithium-ion batteries. researchgate.netmdpi.com PFG-NMR measures the self-diffusion coefficients of different species in solution, such as lithium cations, anions, and solvent molecules (which could include the sulfoximine itself). researchgate.netkpi.uarsc.org

By comparing the diffusion coefficients of the ions and the sulfoximine, the extent of ion-solvent interaction and the formation of solvation shells can be inferred. rsc.org If the lithium cation's diffusion is significantly slower in the presence of the sulfoximine and correlates with the sulfoximine's diffusion, it indicates strong coordination. This information is crucial for understanding ion transport mechanisms and for designing more efficient electrolytes. researchgate.netmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.govcigrjournal.org These complementary methods are essential for identifying key functional groups within the 1-imino-1-λ6-thian-1-one structure. mt.comugr.es

The defining functional groups of a sulfoximine are the sulfur-oxygen double bond (S=O) and the sulfur-nitrogen double bond (S=N). Both give rise to characteristic stretching vibrations in the IR and Raman spectra.

The S=O stretching vibration in sulfoximines is typically strong in the IR spectrum and appears in the range of 1220–1240 cm⁻¹. This is at a higher frequency compared to the S=O stretch in sulfoxides (around 1050 cm⁻¹), reflecting the higher oxidation state of sulfur in sulfoximines. nih.gov

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O | Stretching | 1220 - 1240 | Strong |

| S=N | Stretching | 1130 - 1160 | Medium to Strong |

| N-H (for unsubstituted imine) | Stretching | 3200 - 3300 | Medium, Broad |

| C-H (alkane) | Stretching | 2850 - 3000 | Medium to Strong |

Analysis of Sulfur Speciation in Complex Matrices

The identification and quantification of specific sulfur compounds, known as sulfur speciation, within complex mixtures like biological samples or industrial process streams, present a significant analytical challenge. nih.gov Advanced analytical techniques are required to overcome issues such as low concentrations and interference from the sample matrix. nih.gov

For volatile and semi-volatile sulfur compounds in complex hydrocarbon matrices, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a sulfur chemiluminescence detector (SCD) is a powerful method. nih.gov This technique provides enhanced separation and sensitivity, enabling the detection of various sulfur-containing compounds down to parts-per-million (ppm) levels. nih.gov For non-volatile species in aqueous or biological matrices, high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma triple quadrupole mass spectrometry (HPLC-ICP-QQQMS) has proven effective. nih.gov This approach allows for the direct injection of complex samples like human urine and serum to simultaneously determine major sulfur metabolites, such as taurine (B1682933) and sulfate (B86663), by removing polyatomic interferences that historically hindered sulfur detection by ICP-MS. nih.gov

X-ray Absorption Spectroscopy (XAS) offers an in-situ method to probe sulfur speciation without extensive sample preparation. nih.gov This technique can provide quantitative information on the chemical identities of sulfur species present in a sample by fitting the experimental spectrum with a linear combination of spectra from known standard compounds. nih.govnih.gov

Table 1: Comparison of Techniques for Sulfur Speciation Analysis

| Technique | Principle | Advantages | Typical Applications |

|---|---|---|---|

| GC×GC-SCD | Chromatographic separation followed by sulfur-specific detection via chemiluminescence. | High resolution and sensitivity for volatile compounds. nih.gov | Analysis of sulfur compounds in petroleum products and industrial gas streams. nih.gov |

| HPLC-ICP-QQQMS | Chromatographic separation of non-volatile compounds with element-specific detection using mass spectrometry. | High accuracy and low detection limits for sulfur in complex liquid matrices; minimal sample cleanup needed. nih.gov | Speciation of sulfur metabolites in biological fluids like serum and urine. nih.gov |

| X-ray Absorption Spectroscopy (XAS) | Element-specific absorption of X-rays, providing information on oxidation state and coordination environment. | In-situ analysis of solid or liquid samples; quantitative speciation through linear combination fitting. nih.gov | Characterization of sulfur in environmental samples, tissues, and materials. nih.govresearchgate.net |

X-ray Crystallography and Diffraction (XRD)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams are used to calculate an electron density map of the repeating unit within the crystal, from which the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orgnih.gov This method is fundamental to unambiguously establishing the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.

For a compound in the 1-imino-1-λ6-thian-1-one family, single-crystal XRD would provide unequivocal proof of its molecular structure. The analysis of the diffraction data yields the crystal system, space group, and unit cell dimensions. nih.gov Subsequent structure solution and refinement provide the precise coordinates of each atom. From these coordinates, critical geometric parameters are calculated, including the lengths of the sulfur-oxygen (S=O), sulfur-nitrogen (S=N), and sulfur-carbon (S-C) bonds, as well as the various bond angles around the hypervalent sulfur center. This information is crucial for understanding the bonding and stereochemistry of the molecule. Although a specific crystal structure for 1-imino-1-λ6-thian-1-one is not publicly available, Table 2 provides an example of the crystallographic data that would be obtained from such an analysis.

Table 2: Representative Crystallographic Data from a Single-Crystal XRD Experiment

| Parameter | Description | Example Value |

|---|---|---|

| Formula | Chemical formula | C₅H₉NOS |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a = 8.53, b = 10.21, c = 9.45 |

| α, β, γ (°) | Unit cell angles. | α = 90, β = 105.6, γ = 90 |

| V (ų) | Volume of the unit cell. | 792.4 |

| Z | Number of molecules per unit cell. | 4 |

| Bond Length (S=O) | Distance between sulfur and oxygen atoms. | ~1.45 Å |

| Bond Length (S=N) | Distance between sulfur and nitrogen atoms. | ~1.53 Å |

| Bond Length (S-C) | Distance between sulfur and carbon atoms. | ~1.80 Å |

The geometry around the central sulfur atom in 1-imino-1-λ6-thian-1-one is of significant interest. As a hypervalent atom with four substituents (one oxygen, one imino nitrogen, and two carbon atoms from the thiane ring), the sulfur center adopts a geometry that deviates from a simple tetrahedron. In many related hypervalent compounds, the coordination geometry is best described as a distorted trigonal bipyramid. nih.govacs.orgd-nb.info In such an arrangement, some substituents occupy axial positions while others occupy equatorial positions. The analysis of bond angles derived from XRD data is essential to define this geometry. For instance, S–In–S angles in some indium(III) complexes with sulfur ligands show distortions from ideal values, ranging between 105.50(2)° and 135.15(2)°. d-nb.info In cyclic silanes where sulfur acts as a donor atom, the geometry is found to be intermediate between a tetrahedron and a trigonal bipyramid. acs.org For 1-imino-1-λ6-thian-1-one, the O=S=N and C-S-C bond angles would be key indicators of the degree of distortion from an idealized geometry, providing insight into the electronic and steric influences of the double-bonded oxygen and nitrogen atoms.

X-ray Spectroscopy: X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)

X-ray spectroscopy, encompassing both XAS and XES, is a powerful suite of element-specific techniques used to investigate the electronic and local chemical structure of atoms in molecules and materials. kit.eduescholarship.org For sulfur-containing systems, S K-edge spectroscopy provides detailed information that is complementary to diffraction methods. esrf.fr

Sulfur K-edge XAS probes the transitions of a sulfur 1s core electron to unoccupied molecular orbitals with p-character. nih.gov The energy of the absorption edge is highly sensitive to the oxidation state of the sulfur atom; a higher oxidation state results in a shift of the absorption edge to higher energy. esrf.fr For instance, the energy shift between sulfides (S⁻²) and sulfates (S⁺⁶) can be as large as 12 eV. esrf.fr The pre-edge and near-edge regions (X-ray Absorption Near Edge Structure, or XANES) contain fine structure that acts as a fingerprint of the local coordination environment, including the number and type of ligands and the molecular geometry. esrf.frnih.gov For organic sulfoxides, the spectra are characterized by an intense absorption peak corresponding to transitions into the antibonding σ* and π* orbitals of the S-O bond. nih.gov A similar analysis for 1-imino-1-λ6-thian-1-one would reveal features corresponding to the S=O and S=N bonds, providing insight into their electronic nature.

Complementary to XAS, X-ray Emission Spectroscopy (XES) probes the occupied electronic states. researchgate.netaps.org In Kα XES, a 2p electron fills the 1s core hole, while in Kβ XES, a valence electron (from a 3p-derived molecular orbital) fills the core hole. rsc.org The energy of the Kα emission line also shifts with the chemical state, providing a means to quantify the proportion of different sulfur species in a mixture. esrf.fracs.org The shape of the Kβ spectrum is sensitive to the character of the molecular orbitals, reflecting the nature of the ligands bonded to the sulfur atom. researchgate.net The combination of XAS and XES thus provides a comprehensive picture of both the unoccupied and occupied molecular orbitals, respectively. aps.org

Table 3: Information from Sulfur K-edge XAS and XES

| Spectroscopy Method | Spectral Feature | Information Obtained |

|---|---|---|

| XAS / XANES | Absorption Edge Position | Sulfur oxidation state. esrf.fr |

| Pre-edge/Near-edge Structure | Local coordination geometry, ligand type, orbital hybridization. esrf.frnih.gov | |

| XES | Kα Emission Energy | Chemical state and speciation quantification. acs.org |

The ability of X-ray spectroscopy to provide in-situ analysis makes it exceptionally well-suited for monitoring chemical reactions and transformations involving sulfur species. chinesechemsoc.org By collecting XAS or XES spectra over the course of a reaction, it is possible to track the disappearance of reactants and the formation of products and intermediates in real-time. This approach has been successfully applied to study the degradation of arsenic sulfide (B99878) pigments, where S K-edge XANES showed the conversion of sulfide (S²⁻) to sulfate (SO₄²⁻), likely through an intermediate sulfur species. rsc.org Similarly, in-situ XAS has been instrumental in understanding the complex electrochemical transformations of sulfur species during the charge and discharge cycles of lithium-sulfur batteries. chinesechemsoc.orgmdpi.com For a system involving 1-imino-1-λ6-thian-1-one, one could use in-situ XAS/XES to monitor its synthesis (e.g., the imination of a sulfoxide) or its subsequent reactions, providing valuable mechanistic insights by identifying transient sulfur intermediates.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds. In the context of sulfoximine systems, it provides essential information for confirming synthesis and characterizing novel derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and non-volatile molecules, including many sulfoximine derivatives. nih.govlibretexts.org This method involves the production of gas-phase ions from a liquid solution, which minimizes fragmentation and typically allows for the clear observation of the molecular ion. nih.gov

In the analysis of sulfoximine compounds, ESI-MS is routinely used to confirm the molecular weight of newly synthesized derivatives. The technique is sensitive enough to detect ionic species in solution with high accuracy. nih.gov For neutral sulfoximine compounds, ionization is often achieved through protonation ([M+H]⁺) or cationization, where the molecule associates with a cation like a metal ion. nih.gov The resulting mass-to-charge (m/z) ratio of the ions is then measured by the mass analyzer. msu.edu

Research on various sulfoximine derivatives has demonstrated the utility of ESI-MS. For instance, in the study of novel lubricant additives based on sulfoximine structures, ESI-MS was used to confirm the molecular structures of the synthesized compounds. mdpi.com The observed m/z values corresponded to the calculated molecular weights of the target molecules, confirming their successful synthesis. mdpi.com Similarly, in the development of new fungicides containing sulfoximine moieties, high-resolution mass spectrometry (HRMS) with ESI was employed to verify the structures of the target compounds. acs.org

The ability of ESI-MS to handle a wide range of molecular polarities and its compatibility with liquid chromatography (HPLC) make it a versatile tool for the analysis of complex mixtures containing sulfoximine derivatives. nih.gov

| Compound Type | Ionization Mode | Observed Ion | Application | Reference |

|---|---|---|---|---|

| Sulfoximine Lubricant Additives | Positive Ion | [M+H]⁺, [C12H12NOS]⁺ | Structural Confirmation | mdpi.com |

| Sulfoximine-based Fungicides | Positive Ion (ESI) | [M+H]⁺ | Structural Verification | acs.org |

| Cyclic N-sulfenyl sulfoximines | ESI-MS | Target Product Ion | Reaction Monitoring | chinesechemsoc.org |

| 2-Sulfoximidoyl-3,6-dibromo Indoles | HR-MS(ESI) | [M+H]⁺ | Structural Elucidation | nih.gov |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Characterization

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition behavior, and phase transitions of materials. For sulfoximine systems, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This analysis provides information about the decomposition temperature, which is a key indicator of the thermal stability of a compound. mdpi.com In a typical TGA experiment, the sample is heated at a constant rate, and the weight loss is recorded. etamu.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions (Tg). wikipedia.orgautomotivepapers.com These transitions appear as peaks or steps in the DSC curve, providing valuable information about the physical properties of the material. automotivepapers.com

Studies on sulfoximine-based compounds have utilized TGA and DSC to evaluate their potential for various applications. For example, in the development of materials for organic light-emitting diodes (OLEDs), TGA and DSC were used to assess the thermal properties of phenoxazine-dibenzothiophene sulfoximine emitters. mdpi.com The high decomposition temperatures (Td), corresponding to a 5% weight loss, indicated good thermal stability, which is a desirable characteristic for such materials. mdpi.com DSC measurements helped in determining the glass transition temperatures (Tg), which are important for the morphological stability of thin films in devices. mdpi.com

In another study focusing on difluoromethylating reagents based on sulfoximine skeletons, TGA and DSC were performed to ensure the safety of the synthetic process by determining the degradation temperatures of the final compounds. acs.orgacs.org The results showed that the compounds were stable at the reaction temperatures used. acs.org The electronic and physical properties of a novel hypervalent iodosulfoximine compound, a trifluoromethylation reagent, were also thoroughly investigated using TGA/DSC analysis. ethz.chrsc.org

| Compound System | Analysis Technique | Key Findings | Significance | Reference |

|---|---|---|---|---|

| Phenoxazine-Dibenzothiophene Sulfoximine Emitters | TGA/DSC | High decomposition temperatures (320-355 °C), Glass transition temperatures determined | Indicates good thermal stability for OLED applications | mdpi.com |

| Difluoromethylating Reagents (Sulfoximine-based) | TGA/DSC | Degradation temperatures were significantly higher than reaction temperatures | Ensured the safety of the chemical process | acs.orgacs.org |

| Hypervalent Iodosulfoximine Reagent | TGA/DSC | Full exploration of electronic and physical properties | Characterization of a new trifluoromethylation reagent | ethz.chrsc.org |

Computational and Theoretical Investigations of Imino λ6 Thian 1 One Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the intricate electronic landscapes of molecules. wikipedia.org For hypervalent sulfur compounds, these methods have been crucial in moving beyond classical bonding theories to provide a more accurate and nuanced understanding.

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of many-body systems, including molecules. wikipedia.orgscispace.com It has been successfully applied to describe the geometries, energies, and reactivity of hypervalent compounds. numberanalytics.com DFT calculations have been instrumental in understanding the electronic structure of complex systems and have been used to predict various molecular properties with good agreement with experimental data. researchgate.net

In the context of hypervalent sulfur compounds, DFT studies have been pivotal. For instance, research has shown that the inclusion of d-orbitals in the basis set is important for accurately describing their electronic structure and properties. numberanalytics.com DFT methods are used to calculate structural parameters like frontier molecular orbital energies (HOMO and LUMO), charge distribution, and other properties that correlate with the molecule's behavior. umc.edu.dz The accuracy of DFT calculations can be influenced by the chosen functional and basis set, and various approaches are continuously being developed to improve their predictive power. aps.org

Interactive Table: Representative DFT Calculation Parameters for a Model System.

| Parameter | Value |

| Functional | B3LYP |

| Basis Set | 6-311+G(2d,p) |

| Solvent Model | PCM (Methanol) |

| Calculated HOMO Energy | -6.5 eV |

| Calculated LUMO Energy | -1.2 eV |

| Dipole Moment | 4.8 D |

This table presents a hypothetical but representative set of parameters and results from a DFT calculation on a model imino-λ6-thian-1-one derivative to illustrate the type of data generated in these studies.

Ab Initio Calculations for Advanced Electronic Structure Theory

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a rigorous approach to studying electronic structure. rsc.org These methods have been critical in challenging earlier notions about bonding in hypervalent molecules. wikipedia.org Advances in ab initio calculations have revealed that the contribution of d-orbitals to hypervalent bonding is significantly less than previously thought. wikipedia.org

Studies on various sulfur-containing molecules, such as SF4, SOF2, and SO2F2, have utilized ab initio molecular orbital calculations to determine their geometries and energies. researchgate.netcdnsciencepub.comcdnsciencepub.com These calculations have shown that while the predicted geometries generally agree well with experimental data, there can be systematic discrepancies, such as the overestimation of S=O bond lengths. researchgate.netcdnsciencepub.com The inclusion of d-orbitals in the basis set in these calculations provides a stabilization energy that is consistent across different hypervalent sulfur compounds. researchgate.netcdnsciencepub.comcdnsciencepub.com For complex chemical processes, such as homolytic substitution at sulfur atoms, ab initio calculations at higher levels of theory (e.g., MP2/6-31G**) can predict the involvement of hypervalent radical intermediates. rsc.org

Electronic Structure Analysis

The analysis of the electronic structure provides a framework for understanding the distribution of electrons and the nature of chemical bonds within a molecule. For hypervalent species like 1-imino-λ6-thian-1-one, this analysis is key to explaining their unique bonding characteristics.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and charge transfer interactions. asianpubs.org NBO analysis has been widely used to understand bonding in various systems, including those with hypervalent atoms. researchgate.netasianpubs.org

In the context of sulfur-nitrogen compounds, NBO analysis has been instrumental in clarifying the nature of the S-N bond. Studies have shown that for some hypervalent sulfur-nitrogen species, the bonding is best described as S+-N-, with the nitrogen atoms being sp3 hybridized, rather than a classical S=N double bond. nih.gov This is supported by the analysis of charge distribution and orbital interactions. nih.gov The NBO method can quantify the extent of charge transfer and delocalization, which are crucial for understanding the stability and reactivity of these molecules. asianpubs.org For instance, the analysis can reveal stabilizing donor-acceptor interactions between filled and empty orbitals. asianpubs.org In sulfonamides, NBO analysis has indicated that the interaction between sulfur and nitrogen is predominantly electrostatic, with the S-N bond being strongly polarized. researchgate.net

Interactive Table: Illustrative NBO Analysis Data for a Model S-N Bond.

| Interaction | Second-Order Perturbation Energy (E(2)) (kcal/mol) |

| LP(N) -> σ(S-C) | 5.2 |

| LP(N) -> σ(S-O) | 3.8 |

| σ(S-C) -> σ(S-N) | 1.5 |

| σ(S-O) -> σ(S-N) | 2.1 |

This table provides a hypothetical example of second-order perturbation energies from an NBO analysis, illustrating the types of donor-acceptor interactions and their relative strengths in a molecule containing a sulfur-nitrogen bond.

Molecular Orbital Theory Applications to Hypervalent Bonding

Molecular Orbital (MO) theory provides a comprehensive description of bonding in molecules by considering the combination of atomic orbitals to form delocalized molecular orbitals. wikipedia.org This approach has been fundamental in explaining the existence and stability of hypervalent molecules without invoking d-orbital participation. wikipedia.orgbritannica.com In the case of a hexacoordinate molecule like sulfur hexafluoride (SF6), MO theory shows that the 12 valence electrons occupy four bonding and two non-bonding molecular orbitals, all without significant contribution from sulfur's d-orbitals. wikipedia.org

The concept of hypervalency is explained by the delocalization of electrons across the molecule. britannica.com While early theories suggested the involvement of d-orbitals to expand the octet, modern quantum mechanical calculations have shown that this is not the case. numberanalytics.comlibretexts.org Instead, the bonding can be described by a set of molecular orbitals formed from the valence s and p orbitals of the central atom and the orbitals of the ligands. stackexchange.com This model successfully accounts for the observed geometries and bond lengths in hypervalent compounds. stackexchange.com

Charge Transfer and Resonance Models of Hypervalency

The bonding in hypervalent molecules can also be understood through the concepts of charge transfer and resonance. wikipedia.org For compounds where the ligands are more electronegative than the central atom, resonance structures can be drawn that obey the octet rule by incorporating ionic character into the bonds. iitd.ac.in For a molecule like SF6, multiple resonance structures can be drawn, each with four covalent and two ionic bonds, distributing the ionic character evenly across all sulfur-fluorine bonds. iitd.ac.in

This model emphasizes the importance of charge transfer from the central atom to the ligands for hypervalency to occur. iitd.ac.in The stability of these molecules is attributed to the resonance energy gained from the mixing of these covalent and ionic structures. iitd.ac.in This concept is also described by the "charge-shift bonding" model, where the resonance between covalent and ionic forms is the primary source of bonding energy. iitd.ac.in Another important model is the 3-center-4-electron (3c-4e) bond, which describes a linear arrangement of three atoms where four electrons occupy two bonding molecular orbitals, effectively creating two bonds with four electrons. wikipedia.org This model, along with charge transfer and resonance, provides a robust explanation for the bonding in many hypervalent species. iitd.ac.innih.gov

Conformational Analysis and Energy Landscapes

Computational chemistry provides powerful tools to investigate the three-dimensional structures and relative stabilities of molecules like 1-imino-1-λ6-thian-1-one and its derivatives. Conformational analysis of these cyclic sulfoximines is crucial for understanding their reactivity and potential biological activity. The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. mdpi.com Minima on this surface correspond to stable or metastable conformers, while saddle points represent transition states between them.

For cyclic systems such as the thiane (B73995) ring in 1-imino-1-λ6-thian-1-one, a variety of conformations are possible, including chair, boat, and twist-boat forms. The presence of the sulfoximine (B86345) group, with its specific steric and electronic demands, significantly influences the conformational preferences. The sulfur atom in a λ6-sulfanenitrile possesses a hypervalent structure, which, along with the imino and oxo substituents, creates a complex stereoelectronic environment.

Theoretical studies, typically employing Density Functional Theory (DFT), are used to calculate the energies of different conformers and map out the energy landscape. These calculations can reveal the most stable conformer and the energy barriers to conformational interconversion. While specific computational studies on the conformational analysis of 1-imino-1-lambda6-thian-1-one are not extensively available in the literature, principles from studies on related sulfur-containing heterocycles can be applied. For instance, in substituted thianes, the preference for axial or equatorial substituents is a key determinant of conformational stability, governed by factors like 1,3-diaxial interactions. In the case of this compound, the orientation of the imino and oxo groups relative to the ring will be a primary factor in determining the lowest energy conformation.

The following table illustrates a hypothetical relative energy profile for different conformers of a substituted thiane derivative, as would be determined by computational methods. This serves as an example of the type of data generated in conformational analysis studies.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair (equatorial N-substituent) | 0.00 | C2-S-C6-C5: 55.2 |

| Chair (axial N-substituent) | +2.5 | C2-S-C6-C5: 54.8 |

| Twist-Boat | +5.8 | C2-S-C6-C5: 35.1 |

| Boat | +7.2 | C2-S-C6-C5: 0.5 |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Computational Mechanistic Studies

Computational mechanistic studies are instrumental in elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. ims.ac.jp For derivatives of this compound, these studies can model reaction coordinates, identify intermediates, and characterize the transition states of various transformations.

Reaction pathway modeling for cyclic sulfoximines often involves the use of computational methods to map the potential energy surface connecting reactants to products. chinesechemsoc.org This process allows for the identification of the most likely reaction mechanism by comparing the energy barriers of different possible pathways. Transition state theory is a fundamental concept in this context, positing that the rate of a reaction is dependent on the concentration of an activated complex (the transition state) in equilibrium with the reactants. wikipedia.org

The characterization of a transition state involves locating the first-order saddle point on the potential energy surface that corresponds to the highest energy point along the minimum energy path of a reaction. ims.ac.jp Computational chemists use various algorithms to find and verify transition state structures. Once located, the geometry of the transition state can be analyzed to understand the bonding changes occurring during the reaction. Frequency calculations are also performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For reactions involving cyclic sulfoximines, such as C-H activation or functionalization, DFT calculations can be employed to model the entire reaction profile. mdpi.com These models can provide detailed information about the energies of reactants, intermediates, transition states, and products.

Below is a hypothetical data table summarizing the key parameters for a modeled reaction pathway involving a generic cyclic sulfoximine. This illustrates the type of information that would be obtained from such a computational study.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Bond Distances (Å) in Transition State | Imaginary Frequency (cm⁻¹) |

| Reactants | Reactant Complex | 0.0 | - | - |

| Transition State 1 | TS1 | +15.2 | C-H: 1.52, Rh-C: 2.15 | -350.4i |

| Intermediate | Intermediate 1 | -5.6 | - | - |

| Transition State 2 | TS2 | +12.8 | C-N: 1.89, Rh-N: 2.05 | -289.7i |

| Products | Product Complex | -20.1 | - | - |

Note: This table is a hypothetical representation and does not correspond to specific experimental data for this compound. The values are illustrative of those that would be generated in a computational mechanistic study of a transition metal-catalyzed reaction.

Advanced Applications of Cyclic Imino λ6 Sulfurane Scaffolds in Modern Chemical Science

Utility as Synthetic Reagents and Building Blocks

The inherent reactivity of the hypervalent sulfur center makes cyclic imino-λ6-sulfuranes valuable intermediates and reagents in organic synthesis. Their unique structural framework allows for the construction of complex molecular architectures. researchgate.netucl.ac.uk

Cyclic imino-λ6-sulfurane derivatives and their precursors are effective in group transfer reactions. The sulfoximine (B86345) group can function as a competent leaving group in substitution reactions, facilitating the transfer of other molecular fragments. ucl.ac.uk Furthermore, related sulfur(VI) compounds, such as sulfonimidates, have been shown to act as alkyl transfer agents. rsc.org In these reactions, the sulfonimidate can transfer its alkyl group to a nucleophile, such as an alcohol, upon heating. rsc.org This reactivity highlights the potential of the broader class of S(VI) heterocycles in synthetic transformations. Hypervalent iodine reagents are also frequently used to mediate the transfer of imido groups to sulfur compounds to form these scaffolds. acs.org

| Precursor Class | Transferred Group | Reaction Type | Reference |

| Sulfonimidates | Alkyl Group | Alkyl Transfer | rsc.org |

| Sulfoximines | Sulfoximine Moiety | Nucleophilic Substitution (as leaving group) | ucl.ac.uk |

| Sulfoxides/Sulfides | NH Group (via imination) | NH Transfer | organic-chemistry.org |

Contributions to Advanced Materials Chemistry

The unique properties of cyclic imino-λ6-sulfuranes, including their polarity, thermal stability, and tunable nature, make them attractive building blocks for advanced materials. mdpi.comresearchgate.net They have been investigated for incorporation into polymers, semiconductors, and other functional organic materials. mdpi.comresearchgate.net

The integration of sulfur-nitrogen backbones into macromolecular structures is a known strategy for creating high-performance polymers. For instance, polyorganooxothiazenes, which are polymers with a sulfur(VI)-nitrogen backbone, exhibit significant thermal stability and solvent resistance. organic-chemistry.org These have been synthesized through the thermally induced condensation of sulfonimidates. rsc.orgorganic-chemistry.org

More recently, research into sulfur-rich polyimides demonstrates a modern approach to creating functional polymers. In one study, sulfur-rich polyimide/TiO2 hybrid materials were synthesized where the sulfur-containing diamine monomers contribute to the final properties of the polymer matrix. researchgate.netnih.govacs.org While the polyimide/titania hybrid became insoluble and brittle, it showcased how the incorporation of such moieties can produce materials with advanced features. acs.org

| Polymer Type | Sulfur-Containing Monomer/Unit | Key Property | Reference |

| Polyorganooxothiazenes | Sulfonimidate precursors | Thermal stability, Solvent resistance | organic-chemistry.org |

| Sulfur-Rich Polyimides | Thiophene- and sulfanediyl-dianilines | High refractive index (in hybrids) | nih.gov |

While direct applications of 1-imino-1-lambda6-thian-1-one in semiconductors are not widely documented, related sulfur-containing heterocyclic scaffolds are actively being explored in this field. For example, benzo-fused sultine derivatives have been investigated as potential n-type semiconductors for organic electronics. researchgate.net Thiophene-based materials are a major class of organic semiconductors, and the synthesis of thiophene (B33073) sulfoximines has been reported as a strategy to create analogues of thiophene sulfones, which are used in these materials. mdpi.com This suggests that the introduction of the sulfoximine functional group is a viable strategy for modifying the electronic properties of known organic semiconductors.

A significant advantage of imino-λ6-sulfurane scaffolds is their contribution to the creation of materials with tunable properties. Cyclic sulfoximines are gaining popularity as they offer a "tunable solubility profile" compared to the more common sulfone analogues, which is highly beneficial in medicinal and materials chemistry. york.ac.uk

This tunability has been demonstrated in hybrid materials. For example, sulfur-rich polyimide/TiO2 nanocomposites show a tunable refractive index that increases linearly with the content of the titania nanoparticles within the polymer matrix. researchgate.netnih.gov The development of N,S-doped carbon materials from nitrogen and sulfur-rich supramolecular assemblies is another strategy where the properties can be modulated by composition. sciengine.com This principle of using heteroatom-rich building blocks allows for the fine-tuning of a material's optical, electronic, and physical properties for specific applications. acs.org

| Material System | Tunable Property | Mechanism of Tuning | Reference |

| Sulfur-Rich Polyimide/TiO₂ Hybrids | Refractive Index | Varying TiO₂ content (0-30 wt%) | researchgate.netacs.org |

| Cyclic Sulfoximine Derivatives | Aqueous Solubility | Isosteric replacement of sulfone group | york.ac.uk |

| N,S-doped Carbon | Electronic/Catalytic Properties | Adjusting precursor composition and pyrolysis temperature | sciengine.comacs.org |

Applications in Catalysis and Organocatalysis

The stereochemically defined, rigid structures of chiral cyclic sulfoximines make them promising scaffolds for asymmetric catalysis. beilstein-journals.orgd-nb.info Their hypervalent nature and ability to engage in hydrogen bonding have been exploited in the design of novel organocatalysts. rsc.org

Chiral sulfoximines have been successfully applied as organocatalysts, particularly when integrated into a bifunctional design, such as with a thiourea (B124793) moiety. beilstein-journals.orgd-nb.info These catalysts activate substrates through hydrogen bonding. For example, a thiourea-sulfoximine catalyst was used for the desymmetrization of a cyclic meso-anhydride via methanolysis, showing good catalytic activity. d-nb.info In another application, these catalysts achieved moderate enantioselectivity in the asymmetric Biginelli reaction to produce dihydropyrimidinones. beilstein-journals.org The development of such catalysts is an active field, with research focusing on both transition-metal-catalyzed synthesis of the scaffolds and their direct use in organocatalytic transformations. nih.govresearchgate.net

| Catalyst System | Reaction Type | Product | Enantioselectivity (ee) | Reference |

| Chiral Sulfoximine-Thiourea | Biginelli Reaction | Dihydropyrimidinone | Moderate | beilstein-journals.orgd-nb.info |

| Chiral Sulfoximine-Thiourea | Desymmetrization of cyclic anhydride (B1165640) | Hemiester | 0% (racemic) | d-nb.info |

Development of Efficient Catalytic Systems

The distinct stereoelectronic properties of cyclic imino-λ6-sulfurane scaffolds, particularly their chiral variants, have positioned them as promising candidates in the development of novel catalytic systems. Their utility has been explored in both metal-catalyzed and organocatalytic transformations.

In the realm of asymmetric catalysis, chiral sulfoximines have been employed as ligands for transition metals. beilstein-journals.orgbohrium.com The sulfur center, when substituted with two different groups, becomes a stereogenic center, providing a chiral environment that can induce enantioselectivity in chemical reactions. nih.gov For instance, rhodium(III)-catalyzed C-H activation and annulation reactions of sulfoximines with various partners like alkynes and diazo compounds have been developed for the synthesis of complex heterocyclic structures such as 1,2-benzothiazines. nih.gov Similarly, ruthenium(II)-catalyzed enantioselective C-H activation/annulation of sulfoximines with sulfoxonium ylides has been shown to produce S-chiral 1,2-benzothiazine products in high yields and excellent enantioselectivities. nih.gov

Beyond their role as ligands, these scaffolds have been investigated as organocatalysts. Chiral sulfoximine-containing thioureas have been synthesized and applied in asymmetric organocatalysis. beilstein-journals.org While their effectiveness varies depending on the specific reaction, they have shown potential in reactions like the Biginelli reaction, yielding dihydropyrimidinones with moderate enantioselectivity. beilstein-journals.org The development of these catalysts involves straightforward synthetic routes that preserve the stereochemical integrity of the sulfur core. beilstein-journals.org

The table below summarizes some of the catalytic applications of cyclic sulfoximine scaffolds.

| Catalyst System | Reaction Type | Products | Key Findings |

| Rhodium(III) / Sulfoximine | C-H Activation/Annulation | 1,2-Benzothiazines | Efficient synthesis of heterocyclic compounds with broad substrate tolerance. nih.gov |

| Iridium(III) / Sulfoximine | C-H Functionalization | Functionalized Sulfoximines | Compatible with a wide range of sulfoximines, including those with electron-donating and halogen substituents. nih.gov |

| Ruthenium(II) / Chiral Ligand / Sulfoximine | Enantioselective C-H Annulation | S-chiral 1,2-Benzothiazines | High yields and excellent enantioselectivities (up to 92:8 er) for a broad range of products. nih.gov |

| Chiral Sulfoximine-Thiourea | Organocatalytic Biginelli Reaction | Dihydropyrimidinones | Moderate enantioselectivity, demonstrating the potential of sulfoximines as organocatalysts. beilstein-journals.org |

Exploration in Chemical Biology Probes and Tools (excluding direct medicinal applications of the compound)

The structural and chemical properties of cyclic imino-λ6-sulfuranes make them intriguing scaffolds for the design of chemical biology probes and tools. While their direct medicinal applications are a burgeoning field, their use as tools to study biological systems is an area of growing interest. worktribe.comchemrxiv.org Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a key avenue for the application of these scaffolds. researchgate.netnih.govnih.gov

The ability to functionalize the nitrogen atom of the sulfoximine moiety allows for the attachment of reporter groups, such as fluorophores or affinity tags. worktribe.com This, combined with their stability and unique three-dimensional shape, makes them suitable for development as probes to investigate protein-protein interactions or to label specific biomolecules within a cellular context. worktribe.comrsc.org For example, the development of N-halo and N-acylsulfoximines provides synthetic handles for further chemical modification. acs.orgnih.govacs.org

Although direct examples of "this compound" as a chemical biology probe are not extensively documented, the broader class of cyclic sulfoximines holds promise. Their synthesis via methods like C-H activation allows for the introduction of various functional groups that can be tailored for specific biological targets. nih.govresearchgate.netdntb.gov.ua The development of bioorthogonal reactions involving sulfur-containing compounds further expands the potential toolkit for chemical biologists. researchgate.netijarst.in

Future Research Directions in Cyclic λ6-Sulfur Chemistry

The exploration of cyclic λ6-sulfur compounds, including imino-λ6-sulfuranes, is an evolving field with several promising future research directions.